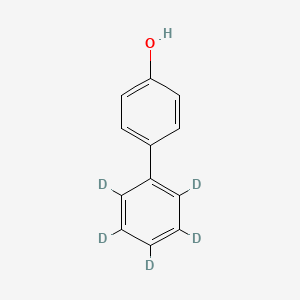

4-Hydroxy biphenyl-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10O |

|---|---|

Molecular Weight |

175.24 g/mol |

IUPAC Name |

4-(2,3,4,5,6-pentadeuteriophenyl)phenol |

InChI |

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D |

InChI Key |

YXVFYQXJAXKLAK-RALIUCGRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 4-Hydroxy Biphenyl-d5: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 4-Hydroxy biphenyl-d5. This deuterated analog of 4-hydroxybiphenyl serves as a crucial internal standard in quantitative analytical studies, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research.[1]

Core Chemical Properties

This compound, with the CAS number 1126389-67-0, is a stable isotope-labeled form of 4-hydroxybiphenyl.[1] The incorporation of five deuterium (B1214612) atoms into the biphenyl (B1667301) structure results in a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analyses.[1]

Physicochemical Data

| Property | This compound | 4-Hydroxybiphenyl (non-deuterated) |

| Molecular Formula | C₁₂H₅D₅O[2] | C₁₂H₁₀O[3] |

| Molecular Weight | 175.24 g/mol [2] | 170.21 g/mol [3][4] |

| CAS Number | 1126389-67-0[1] | 92-69-3[4] |

| Appearance | Not specified | Nearly white solid[4] |

| Melting Point | Not specified | 164-166 °C[3] |

| Boiling Point | Not specified | 305-308 °C[3] |

| Solubility | Not specified | Soluble in methanol (B129727) (50 mg/mL), ethanol, ether, and chloroform. Slightly soluble in petroleum ether.[4] |

Synthesis

The synthesis of 4-hydroxybiphenyl derivatives can be achieved through various methods. One common industrial process involves the alkaline hydrolysis of biphenyl-4-sulfonic acid.[5] Another approach is the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a phenylboronic acid and a halogenated phenol.[6] For the synthesis of this compound, a deuterated starting material would be incorporated into a similar synthetic route. A plausible synthetic pathway is illustrated below.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer.

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte using this compound as an internal standard.

Representative LC-MS Protocol

Below is a representative, though not exhaustive, protocol for the quantification of 4-hydroxybiphenyl in a biological matrix using this compound as an internal standard.

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

-

MRM Transitions:

-

4-hydroxybiphenyl: Precursor ion (m/z) 169.1 -> Product ion (m/z) 141.1

-

This compound: Precursor ion (m/z) 174.1 -> Product ion (m/z) 146.1

-

3. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the analyte concentration using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Biological Activity and Signaling

While this compound itself is primarily used as a research tool and is not expected to have intrinsic biological activity different from its non-deuterated form, the parent compound, 4-hydroxybiphenyl, has been studied for its biological effects. It is a known metabolite of biphenyl and can be formed in the liver.[7] Some studies have suggested that hydroxylated biphenyls may interact with estrogen receptors.[4]

The metabolic pathway of biphenyl to 4-hydroxybiphenyl is a key consideration in toxicology and drug metabolism studies.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and analytical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative data obtained from LC-MS and GC-MS analyses. This guide provides a foundational understanding of its chemical properties and a framework for its application in experimental settings.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound [sincopharmachem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents [patents.google.com]

- 6. 4-Phenylphenol - Wikipedia [en.wikipedia.org]

- 7. A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy biphenyl-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxy biphenyl-d5 (CAS No. 1126389-67-0), a deuterated analog of 4-hydroxybiphenyl.[1] This isotopically labeled compound serves as a valuable internal standard in pharmacokinetic and metabolic studies, enhancing the accuracy of analytical methods such as mass spectrometry and liquid chromatography.[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized method for carbon-carbon bond formation offers high yields and functional group tolerance. The general strategy involves the coupling of a deuterated arylboronic acid with a halogenated phenol (B47542) derivative.

A plausible synthetic route involves the reaction of benzene-d6 (B120219) to produce phenyl-d5-boronic acid, which is then coupled with 4-iodophenol (B32979). The hydroxyl group of 4-iodophenol is typically protected during the coupling reaction to prevent side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzene-d6

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate (B1201080)

-

Hydrochloric acid (HCl)

-

4-Iodophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

Triphenylphosphine (B44618) (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Methanol

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO4)

Step 1: Synthesis of Phenyl-d5-boronic acid

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve benzene-d6 (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -60 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2M HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Remove the solvent under reduced pressure to yield crude phenyl-d5-boronic acid, which can be purified by recrystallization.

Step 2: Protection of 4-Iodophenol

-

To a solution of 4-iodophenol (1.0 eq) in anhydrous THF, add imidazole (1.5 eq).

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the TBDMS-protected 4-iodophenol.

Step 3: Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine phenyl-d5-boronic acid (1.1 eq), TBDMS-protected 4-iodophenol (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 2M aqueous solution of potassium carbonate (2.0 eq) and toluene.

-

Degas the mixture by bubbling argon through the solution for 20 minutes.

-

Heat the reaction mixture to 90 °C and stir overnight under an argon atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Concentrate the solvent under reduced pressure to yield the crude protected product.

Step 4: Deprotection

-

Dissolve the crude protected this compound in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Concentrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The following techniques are essential for its structural elucidation and quantification.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1126389-67-0 | [1] |

| Molecular Formula | C12H5D5O | |

| Molecular Weight | 175.24 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Approx. 164-167 °C | Based on non-deuterated analog |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simplified compared to its non-deuterated counterpart due to the substitution of five protons with deuterium. The spectrum will primarily show signals for the four protons on the hydroxyl-bearing phenyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Protons ortho to the phenyl group |

| ~6.90 | d | 2H | Protons meta to the phenyl group |

| ~5.00 | s (broad) | 1H | Hydroxyl proton |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the twelve carbon atoms in the biphenyl (B1667301) structure. The signals for the deuterated phenyl ring will appear as multiplets due to C-D coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~140 | C-C (quaternary) |

| ~132 | C-C (quaternary, deuterated ring) |

| ~129 (multiplet) | C-D (deuterated ring) |

| ~128 | C-H (ortho to phenyl) |

| ~116 | C-H (meta to phenyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. Under electron ionization (EI), the molecular ion peak ([M]⁺) is expected at m/z 175.

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ |

| 146 | Moderate | [M - CHO]⁺ |

| 120 | Moderate | [M - C6H5]⁺ (loss of non-deuterated phenyl) |

| 82 | Moderate | [C6D5]⁺ |

Note: Fragmentation patterns are predicted and may vary based on the ionization method and instrument conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2280 | Weak to Medium | Aromatic C-D stretch |

| ~1600, 1480 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~830 | Strong | para-disubstituted C-H bend |

Experimental Workflows and Signaling Pathways

To visualize the synthesis and characterization workflow, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide outlines a robust and detailed approach to the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of deuterated internal standards like this compound is crucial for obtaining accurate and reliable quantitative data in bioanalytical studies.

References

A Technical Guide to 4-Hydroxybiphenyl-d5: Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybiphenyl-d5 is the deuterium-labeled form of 4-hydroxybiphenyl, a metabolite of biphenyl. In drug development and metabolic research, deuterated compounds like 4-Hydroxybiphenyl-d5 are invaluable as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Their use improves the accuracy and reliability of pharmacokinetic studies by allowing for precise quantification of the non-labeled analyte in biological matrices.[2] The stability and isotopic purity of these standards are critical for generating reproducible and accurate data. This guide provides an in-depth overview of the methods used to assess the isotopic purity and stability of 4-Hydroxybiphenyl-d5, along with recommended handling and storage procedures.

Isotopic Purity of 4-Hydroxybiphenyl-d5

The isotopic purity of a deuterated compound refers to the percentage of the compound that is fully deuterated at the specified positions. High isotopic enrichment, typically ≥98%, is recommended to minimize background interference and ensure clear mass separation during analysis.[3] The primary techniques for determining isotopic purity are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Data Presentation: Isotopic Purity Assessment

While a specific Certificate of Analysis for 4-Hydroxybiphenyl-d5 was not available in the public domain, the following table summarizes the typical specifications and the analytical methods used for its determination.

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | >98% | HPLC, UPLC |

| Isotopic Purity | ≥98 atom % D | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Molecular Formula | C₁₂H₅D₅O | - |

| Molecular Weight | 175.24 g/mol | - |

Note: Users should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Isotopic Purity Determination

HRMS is a powerful technique for determining isotopic purity due to its high sensitivity and mass accuracy.[2][4]

Methodology:

-

Sample Preparation: Prepare a dilute solution of 4-Hydroxybiphenyl-d5 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire full-scan mass spectra in the appropriate mass range to include the molecular ions of the deuterated compound and its potential isotopologues (molecules with fewer than five deuterium (B1214612) atoms).

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ion of 4-Hydroxybiphenyl-d5 ([M+H]⁺ or [M-H]⁻) and its corresponding non-deuterated (d0) to partially deuterated (d1-d4) isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

NMR spectroscopy, particularly ¹H and ²H NMR, can provide detailed information about the location and extent of deuteration.[3][5]

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of 4-Hydroxybiphenyl-d5 in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent (for ¹H NMR).

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a quantitative ¹H NMR spectrum. The residual proton signals corresponding to the deuterated positions will be observed.

-

²H NMR: Acquire a ²H NMR spectrum. Signals will be observed for each deuterium atom in the molecule.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the isotopic purity can be estimated by comparing the integrals of the residual proton signals to the integrals of a known internal standard or a non-deuterated portion of the molecule.

-

In the ²H NMR spectrum, the relative integrals of the deuterium signals confirm the positions of deuteration. A combination of quantitative ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[5]

-

Stability of 4-Hydroxybiphenyl-d5

Maintaining the stability of deuterated internal standards is crucial for the integrity of analytical data. Stability studies, including forced degradation, are performed to understand the potential degradation pathways and to establish appropriate storage and handling conditions.

Data Presentation: Recommended Storage and Stability

| Parameter | Recommendation |

| Storage Temperature | -20°C for long-term storage |

| Light Sensitivity | Store in amber vials or protect from light |

| Hygroscopicity | Store in a desiccator; handle under an inert atmosphere (e.g., argon or nitrogen) if possible |

| pH Stability | Avoid strongly acidic or basic solutions to prevent H/D exchange |

| Recommended Solvent | Methanol or acetonitrile (B52724) for stock solutions |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6]

Methodology:

-

Sample Preparation: Prepare solutions of 4-Hydroxybiphenyl-d5 in various stress conditions. A control sample, protected from stress, should also be prepared.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 24 hours.

-

Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis:

-

At specified time points, analyze the stressed samples and the control sample using a stability-indicating HPLC method with UV or MS detection.

-

The method should be capable of separating the intact 4-Hydroxybiphenyl-d5 from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation in each stress condition.

-

Identify and characterize any significant degradation products using techniques like LC-MS/MS.

-

Assess for any loss of the deuterium label (H/D exchange) by monitoring the mass spectrum of the parent compound.

-

Visualizations

Experimental Workflow for Purity and Stability Assessment

Caption: Workflow for assessing the isotopic purity and stability of 4-Hydroxybiphenyl-d5.

Metabolic Pathway of 4-Hydroxybiphenyl

Caption: Major phase II metabolic pathways of 4-Hydroxybiphenyl.

Conclusion

The reliability of quantitative bioanalytical methods heavily depends on the quality of the internal standards used. For 4-Hydroxybiphenyl-d5, ensuring high isotopic purity and stability is paramount. This guide has outlined the standard analytical procedures for verifying isotopic enrichment using HRMS and NMR and for assessing stability through forced degradation studies. Adherence to proper storage and handling protocols will further ensure the integrity of this critical reagent in drug development and research. Researchers should always consult the supplier's Certificate of Analysis for specific data and recommendations.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajpaonline.com [ajpaonline.com]

A Technical Guide to 4-Hydroxy Biphenyl-d5 for Researchers and Drug Development Professionals

An In-depth Examination of the Deuterated Internal Standard for Accurate Quantification of 4-Hydroxybiphenyl

This technical guide provides a comprehensive overview of 4-Hydroxy biphenyl-d5, a critical internal standard for the accurate quantification of its non-labeled counterpart, 4-hydroxybiphenyl (also known as 4-biphenylol). This document is intended for researchers, scientists, and drug development professionals who require precise and reliable analytical methods for the determination of this biphenyl (B1667301) metabolite.

Introduction to this compound

This compound is a stable, deuterium-labeled isotopologue of 4-hydroxybiphenyl. The incorporation of five deuterium (B1214612) atoms onto the phenyl ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its primary application lies in correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.

Sourcing and Specifications of this compound Standard

A reliable source is paramount for obtaining a high-quality analytical standard. Several reputable chemical suppliers offer this compound. When sourcing this standard, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Key Specifications of this compound Standard

| Parameter | Specification | Source |

| Chemical Name | This compound | Supplier CoA |

| Synonyms | [1,1'-Biphenyl]-4-ol-d5 | Supplier Information |

| CAS Number | 1126389-67-0 | Supplier Information |

| Molecular Formula | C₁₂H₅D₅O | Supplier Information |

| Molecular Weight | 175.24 g/mol | Supplier Information |

| Chemical Purity | Typically ≥98% | Supplier CoA |

| Isotopic Purity | Typically ≥99 atom % D | Supplier CoA |

| Format | Commonly available as a solid (neat) or in solution (e.g., in methanol) | Supplier Catalogs |

Experimental Protocols: Quantitative Analysis of 4-Hydroxybiphenyl using this compound

The following section outlines a general workflow and a detailed experimental protocol for the quantification of 4-hydroxybiphenyl in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

General Workflow for Quantitative Analysis

The logical flow for a typical quantitative analysis using a deuterated internal standard is depicted below.

Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol provides a starting point for method development and should be optimized and validated for specific laboratory conditions and matrices.

1. Preparation of Standard and Working Solutions:

-

Stock Solution of 4-Hydroxybiphenyl (Analyte): Accurately weigh a known amount of 4-hydroxybiphenyl standard and dissolve it in methanol (B129727) to prepare a stock solution of 1 mg/mL.

-

Stock Solution of this compound (Internal Standard - IS): Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Plasma):

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

The following table provides typical LC-MS/MS parameters that can be used as a starting point for method development.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized) |

| MRM Transitions | 4-hydroxybiphenyl: [M-H]⁻ or [M+H]⁺ (parent ion) → characteristic product ion This compound: [M-H]⁻ or [M+H]⁺ (parent ion + 5 Da) → characteristic product ion |

| Collision Energy | To be optimized for each transition |

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each calibration standard, quality control sample, and unknown sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 4-hydroxybiphenyl in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

While 4-hydroxybiphenyl is a metabolite and not typically involved in direct cell signaling initiation, its formation is a key step in the metabolic pathway of biphenyl. Understanding this pathway is crucial for toxicological and pharmacological studies.

This diagram illustrates the central role of Cytochrome P450 enzymes in the initial oxidation of biphenyl to form an unstable arene oxide intermediate. This intermediate can then undergo rearrangement to form 4-hydroxybiphenyl or be further metabolized to dihydrodiols and catechols. 4-Hydroxybiphenyl and other hydroxylated metabolites are then typically conjugated in Phase II metabolism before excretion. The use of this compound allows for the precise tracking of the formation and fate of 4-hydroxybiphenyl in such metabolic studies.

Conclusion

The this compound standard is an indispensable tool for researchers and professionals in drug development and related fields. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for the reliable quantification of 4-hydroxybiphenyl in complex biological matrices. The methodologies and information presented in this guide offer a solid foundation for the implementation of robust and reproducible analytical assays. As with any analytical method, proper validation is essential to ensure data integrity and compliance with regulatory standards.

References

Technical Guide: Certificate of Analysis for 4-Hydroxy Biphenyl-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, 4-Hydroxy biphenyl-d5. This internal standard is crucial for accurate quantification in analytical and pharmacokinetic studies.

Compound Information

This compound is a deuterium-labeled analog of 4-hydroxybiphenyl. It is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry and liquid chromatography, to ensure precise quantification of biphenyl (B1667301) and its metabolites in biological samples.[1][2]

Table 1: General Information

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 1126389-67-0[1][3][4] |

| Molecular Formula | C₁₂H₅D₅O[3] |

| Molecular Weight | 175.24 g/mol [3][4] |

| Synonyms | [1,1′-biphenyl]-4-ol-d5[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its proper handling, storage, and use in experimental settings. While specific experimental data for the deuterated compound is not publicly available, the properties of its non-deuterated analog provide a reliable reference.

Table 2: Physicochemical Data

| Property | Specification (based on 4-Hydroxybiphenyl) |

| Appearance | White to tan powder or flakes[5][6] |

| Melting Point | 164-166 °C[6][7] |

| Boiling Point | 305-308 °C[7] |

| Solubility | Soluble in oxygenated solvents[5] |

Analytical Data

A Certificate of Analysis for a reference standard like this compound would typically include the following analytical data to confirm its identity, purity, and isotopic enrichment.

Table 3: Purity and Isotopic Enrichment

| Analysis | Method | Result |

| Chemical Purity | HPLC, GC-MS | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |

| Residual Solvents | GC-HS | Conforms to specification |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |

| Water Content | Karl Fischer Titration | ≤0.5% |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in a CoA for this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded to determine the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 100°C, ramped to 280°C.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV.

-

Procedure: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as DMSO-d₆ or Chloroform-d.

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectra provide detailed information about the molecular structure, confirming the positions of the deuterium (B1214612) atoms.

Visualizations

Certification Workflow

The following diagram illustrates the typical workflow for the certification of a chemical reference standard like this compound.

Caption: Certification Workflow for this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound - CAS - 1126389-67-0 | Axios Research [axios-research.com]

- 4. This compound [sincopharmachem.com]

- 5. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxybiphenyl, 98% 92-69-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

In Vivo Metabolic Fate of 4-Hydroxybiphenyl-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of 4-Hydroxybiphenyl-d5. Due to a lack of publicly available studies specifically on the deuterated form, this document extrapolates from the known metabolic pathways of its non-deuterated analog, 4-Hydroxybiphenyl. Deuterium labeling is a common strategy in drug metabolism studies to trace the fate of a molecule and can sometimes alter the rate of metabolism through the kinetic isotope effect, but it is not expected to fundamentally change the primary metabolic routes. 4-Hydroxybiphenyl is a known metabolite of biphenyl (B1667301) and is subject to further biotransformation, primarily through conjugation reactions.[1][2]

Predicted Metabolic Pathways

The metabolism of 4-Hydroxybiphenyl primarily involves Phase II conjugation reactions, where the hydroxyl group serves as a substrate for the attachment of polar moieties, facilitating excretion. The principal conjugation pathways are glucuronidation and sulfation.[1] Cytochrome P450 enzymes are involved in the initial formation of 4-hydroxybiphenyl from biphenyl.[1]

Metabolic Pathway of 4-Hydroxybiphenyl-d5

Caption: Predicted Phase II metabolic pathway of 4-Hydroxybiphenyl-d5.

Quantitative Data Summary

While specific quantitative data for 4-Hydroxybiphenyl-d5 is not available, the following table summarizes the expected metabolites based on studies of the non-deuterated compound. The relative amounts of these metabolites can vary depending on the species, dose, and route of administration.

| Metabolite | Predicted Matrix | Analytical Method | Expected Relative Abundance |

| 4-Hydroxybiphenyl-d5-O-glucuronide | Urine, Plasma | LC-MS/MS | Major |

| 4-Hydroxybiphenyl-d5-O-sulfate | Urine, Plasma | LC-MS/MS | Major |

| Unchanged 4-Hydroxybiphenyl-d5 | Urine, Feces | GC-MS, LC-MS/MS | Minor |

Experimental Protocols

The following outlines a typical experimental protocol for an in vivo study to determine the metabolic fate of 4-Hydroxybiphenyl-d5, based on standard methodologies for similar compounds.[3][4]

1. Animal Model and Dosing:

-

Species: Male Wistar rats (n=5 per group).

-

Acclimatization: At least 7 days prior to the study.

-

Housing: Individually in metabolic cages to allow for separate collection of urine and feces.

-

Dosing: A single oral gavage or intravenous administration of 4-Hydroxybiphenyl-d5 formulated in a suitable vehicle (e.g., corn oil). A typical dose might be in the range of 10-50 mg/kg body weight.

2. Sample Collection:

-

Urine and Feces: Collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.

-

Blood: Serial blood samples collected from the tail vein at specified time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation.

-

Tissue Distribution (optional): At the end of the study, animals may be euthanized, and various tissues (liver, kidney, fat, etc.) collected to determine the distribution of the compound and its metabolites.

3. Sample Preparation and Analysis:

-

Urine: An aliquot is treated with β-glucuronidase and sulfatase to hydrolyze conjugates. Both treated and untreated samples are then extracted using solid-phase extraction (SPE).

-

Plasma: Proteins are precipitated with a solvent like acetonitrile. The supernatant is then concentrated.

-

Feces and Tissues: Homogenized and extracted with an appropriate organic solvent.

-

Analytical Technique: Samples are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Experimental Workflow

Caption: A typical experimental workflow for an in vivo metabolism study.

Conclusion

The in vivo metabolic fate of 4-Hydroxybiphenyl-d5 is predicted to be dominated by Phase II conjugation reactions, specifically glucuronidation and sulfation, leading to the formation of water-soluble metabolites that are readily excreted in the urine. While the deuteration is not expected to alter these primary pathways, it may influence the rate of metabolism. The experimental protocols and analytical methods described provide a robust framework for conducting in vivo studies to definitively characterize the pharmacokinetics and metabolic profile of this compound. Such studies are crucial for a comprehensive understanding of its biological activity and potential toxicity.

References

- 1. Influence of cytochrome P-450 type on the pattern of conjugation of 4-hydroxybiphenyl generated from biphenyl or 4-methoxybiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and metabolism of 14C/13C-labeled ortho-phenylphenol formation following dermal application to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Hydroxy Biphenyl-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Hydroxy biphenyl-d5 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 4-Hydroxybiphenyl (CAS 92-69-3), as a close proxy. The solubility of deuterated and non-deuterated compounds is generally considered to be very similar.

Core Data Presentation: Solubility of 4-Hydroxybiphenyl

The following table summarizes the available quantitative and qualitative solubility data for 4-Hydroxybiphenyl in several common organic solvents. This data should be considered as a strong estimate for the solubility of this compound.

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Methanol | 50 mg/mL[1][2][3] | Soluble, clear, colorless solution[1][3] | Not Specified |

| Ethanol | Not Specified | Readily Soluble[4][5] | Not Specified |

| Ether | Not Specified | Very Soluble, Readily Soluble[4][5][6] | Not Specified |

| Chloroform | Not Specified | Very Soluble[6] | Not Specified |

| Pyrimidine | Not Specified | Very Soluble[6] | Not Specified |

| Benzene | Not Specified | Readily Soluble[4][5] | Not Specified |

| Acetone | Not Specified | More soluble than in water[7] | Not Specified |

| Petroleum Ether | Not Specified | Slightly Soluble[6] | Not Specified |

| Water | 0.7 g/L[1][2][5] | Almost Insoluble[2][4][5] | 20[1][2][5] |

Experimental Protocols for Solubility Determination

The following outlines a standard experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Quantification: Analyze the filtered supernatant using a validated HPLC method. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

-

Data Reporting: The solubility is expressed as the mean concentration from multiple replicates, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

- 1. 对羟基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Phenylphenol CAS#: 92-69-3 [m.chemicalbook.com]

- 3. 对羟基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Phenylphenol | 92-69-3 [chemnet.com]

- 6. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 4-Hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated 4-hydroxybiphenyl, a molecule of significant interest in pharmaceutical research and development. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), can profoundly influence a molecule's metabolic fate, offering a powerful tool to enhance pharmacokinetic profiles and mitigate the formation of undesirable metabolites. This document serves as a critical resource, consolidating essential data, experimental methodologies, and conceptual frameworks to support the effective application of deuterated 4-hydroxybiphenyl in scientific investigation.

Physicochemical Properties

The introduction of deuterium into the 4-hydroxybiphenyl scaffold results in a molecule with a higher molecular weight and subtle alterations in its physicochemical characteristics compared to its non-deuterated counterpart. While extensive experimental data for the deuterated form is not always available, the properties can be closely approximated from the well-documented data of 4-hydroxybiphenyl, with the understanding that the carbon-deuterium bond is stronger and shorter than the carbon-hydrogen bond.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both deuterated and non-deuterated 4-hydroxybiphenyl for comparative analysis.

Table 1: General and Physical Properties

| Property | Deuterated 4-Hydroxybiphenyl (4-Hydroxybiphenyl-d9) | Non-Deuterated 4-Hydroxybiphenyl |

| Molecular Formula | C₁₂HD₉O[1] | C₁₂H₁₀O[2] |

| Molecular Weight | 179.26 g/mol [1] | 170.21 g/mol [2] |

| Appearance | Assumed to be a white to off-white solid | Nearly white crystals or white flakes[2] |

| Melting Point | Not experimentally determined, but expected to be very similar to the non-deuterated form. | 164-166 °C[3] |

| Boiling Point | Not experimentally determined, but expected to be very similar to the non-deuterated form. | 305-308 °C[2][4] |

| Solubility | Expected to have similar solubility to the non-deuterated form. | Soluble in methanol (B129727) (50 mg/mL), ethanol, and acetone.[5] Very slightly soluble in water (0.7 g/L at 20 °C).[6] |

| Density | Not experimentally determined. | 1.27 g/cm³ at 25 °C[4] |

| pKa | Not experimentally determined, but expected to be slightly different from the non-deuterated form due to the electronic effects of deuterium. | 9.55[2] |

| LogP | 3.2 (Computed)[1][2] | 3.2 (Experimental)[2] |

| Isotopic Purity | Typically ≥98 atom % D[7][8] | Not Applicable |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and application of deuterated 4-hydroxybiphenyl. The following sections outline key experimental procedures.

Synthesis of Deuterated 4-Hydroxybiphenyl

General Synthetic Approach (Hypothetical):

A potential synthesis could involve a Suzuki coupling reaction between a deuterated phenylboronic acid and a protected 4-iodophenol, followed by deprotection. The deuterated phenylboronic acid would be the source of the deuterium atoms on one of the phenyl rings. For full deuteration (d9), both coupling partners would need to be deuterated.

Alternatively, direct H/D exchange on 4-hydroxybiphenyl using a catalyst in the presence of a deuterium source like D₂O is a common strategy for introducing deuterium into aromatic systems.[10]

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this determination.[11][12][13]

Protocol using High-Resolution Mass Spectrometry (HR-MS):

-

Sample Preparation: Prepare a dilute solution of the deuterated 4-hydroxybiphenyl in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues (molecules with varying numbers of deuterium atoms).

-

Data Analysis: Integrate the ion currents for the molecular ion peaks corresponding to the fully deuterated species (d9) and any less-deuterated species (d8, d7, etc.). The isotopic purity is calculated as the percentage of the d9 isotopologue relative to the sum of all isotopologues.[11][14]

Protocol using Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence or significant reduction of proton signals in the aromatic region of the ¹H NMR spectrum provides a qualitative confirmation of deuteration.

-

²H NMR: The ²H (deuterium) NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment. Quantitative NMR (qNMR) methods can also be employed for determining isotopic enrichment.[13]

Impact of Deuteration on Metabolism and Pharmacokinetics

The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug candidate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE).[15] This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, which are often mediated by cytochrome P450 (CYP) enzymes.

Key Consequences of Deuteration:

-

Reduced Rate of Metabolism: Slowing down the metabolic breakdown of the molecule can lead to a longer plasma half-life and increased overall drug exposure.[15]

-

Altered Metabolic Pathways: Blocking a specific metabolic pathway through deuteration can shift the metabolism towards other pathways, potentially reducing the formation of toxic or reactive metabolites.[16]

-

Improved Pharmacokinetic Profile: The combination of these effects can lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing.[16]

Deuterated 4-hydroxybiphenyl can serve as a valuable tool to investigate the metabolism of biphenyl-containing compounds and as an internal standard in bioanalytical studies.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use of deuterated 4-hydroxybiphenyl.

Caption: A generalized workflow for the synthesis of deuterated 4-hydroxybiphenyl.

Caption: Typical workflow for bioanalysis using a deuterated internal standard.

Conclusion

Deuterated 4-hydroxybiphenyl is a valuable chemical entity for researchers in drug discovery and development. Its altered metabolic stability, conferred by the kinetic isotope effect, provides a strategic advantage in optimizing the pharmacokinetic properties of lead compounds. The data and protocols presented in this guide are intended to facilitate the effective use of this and similar deuterated molecules in advancing pharmaceutical research. A thorough understanding of the subtle yet significant differences in the physicochemical properties between deuterated and non-deuterated compounds is paramount for their successful application.

References

- 1. 4-Hydroxydiphenyl-D9 | C12H10O | CID 10607442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Phenylphenol - Wikipedia [en.wikipedia.org]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. 4-Hydroxybiphenyl-d9 (rings-d9) | LGC Standards [lgcstandards.com]

- 9. DE10205336A1 - Deuterated biphenyl derivatives - Google Patents [patents.google.com]

- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of the highest accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and validated performance of deuterated internal standards, establishing why they are considered the gold standard for robust and reliable bioanalytical methods.

The Fundamental Role of Internal Standards in Mass Spectrometry

Quantitative analysis by mass spectrometry is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the analytical process to correct for these variabilities.[2] An ideal IS should mimic the physicochemical behavior of the analyte throughout the entire workflow.[3]

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its stable isotope, deuterium (B1214612) (²H).[4] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical properties ensure they experience the same extraction recovery, chromatographic retention, and ionization response.[2][3] This co-elution is critical for compensating for matrix effects, where co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte.[5]

Quantitative Performance: The Deuterated Advantage

The use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative bioanalytical methods. The following tables summarize validation data from various studies, demonstrating the superior performance of deuterated internal standards compared to hypothetical scenarios using structural analogs.

Table 1: Bioanalytical Method Validation Data for Teriflunomide using Teriflunomide-d4 as an Internal Standard

| Validation Parameter | Acceptance Criteria | Performance with Teriflunomide-d4 IS | Hypothetical Performance with Structural Analog IS |

| Linearity (r²) | ≥ 0.99 | 0.998 | 0.992 |

| LLOQ Accuracy (%) | 80-120% | 95.7% | 85.2% |

| LLOQ Precision (%CV) | ≤ 20% | 8.2% | 18.5% |

| QC Low Accuracy (%) | 85-115% | 98.9% | 90.1% |

| QC Low Precision (%CV) | ≤ 15% | 6.5% | 14.3% |

| QC Medium Accuracy (%) | 85-115% | 101.2% | 108.5% |

| QC Medium Precision (%CV) | ≤ 15% | 5.8% | 12.8% |

| QC High Accuracy (%) | 85-115% | 99.5% | 94.7% |

| QC High Precision (%CV) | ≤ 15% | 4.9% | 11.5% |

| Matrix Effect (%CV) | ≤ 15% | 7.3% | 25.6% |

| Recovery (%) | Consistent | 85.4% | 75.1% |

Data adapted from a representative bioanalytical method validation.[2] The data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.

Table 2: Bioanalytical Method Validation Data for Venetoclax using Venetoclax-d8 as an Internal Standard

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

Data adapted from a validation study of a bioanalytical method for Venetoclax.[6] The results demonstrate excellent precision (Relative Standard Deviation, %RSD) and accuracy, well within the acceptable limits set by regulatory agencies.

Experimental Protocols: A Practical Guide

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for common procedures in a bioanalytical workflow.

General Bioanalytical Workflow

The overarching process for quantitative analysis using a deuterated internal standard involves several critical steps, from sample receipt to data analysis.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Sample Preparation Protocols

The goal of sample preparation is to remove interfering substances from the biological matrix and isolate the analyte and internal standard.[6]

Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma or serum samples.[6] Acetonitrile (B52724) is a commonly used precipitation solvent.[7][8]

Caption: A detailed workflow for protein precipitation.

Detailed Protocol for Protein Precipitation:

-

Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[6]

-

Add Internal Standard: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration.[6]

-

Vortex: Briefly vortex the sample to ensure homogeneity.[9]

-

Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the sample.[10]

-

Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[9]

-

Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Collect Supernatant: Carefully transfer the supernatant to a clean tube for further processing (evaporation and reconstitution) or direct injection into the LC-MS/MS system.

Solid-phase extraction provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.

Caption: A standard workflow for solid-phase extraction.

Detailed Protocol for Solid-Phase Extraction (using a generic reversed-phase sorbent):

-

Sample Pre-treatment: Dilute the biological sample (e.g., 100 µL of plasma spiked with deuterated IS) with an acidic aqueous solution (e.g., 100 µL of 2% phosphoric acid) to ensure the analyte is in a suitable form for binding to the sorbent.

-

Condition: Condition the SPE cartridge with 1 mL of methanol (B129727).

-

Equilibrate: Equilibrate the cartridge with 1 mL of water.

-

Load: Load the pre-treated sample onto the cartridge.

-

Wash: Wash the cartridge with 1 mL of a weak aqueous-organic solution (e.g., 5% methanol in water) to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of small molecule drugs.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) is most common for polar and semi-polar analytes.

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's chemical properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.[11]

-

Data Processing

The data acquired from the LC-MS/MS is processed to determine the concentration of the analyte in the original sample.

Caption: The logical flow of data processing in a quantitative LC-MS/MS analysis.

Data Processing Steps:

-

Peak Integration: The chromatographic peaks for the analyte and the deuterated internal standard are integrated to determine their respective areas.

-

Response Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for all samples, including calibrators and quality controls.

-

Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression analysis is typically performed.

-

Concentration Determination: The concentration of the analyte in the unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing a robust and reliable means to ensure the accuracy and precision of quantitative data. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, effectively compensates for a wide range of potential variabilities. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards generating high-quality, defensible data that meets the rigorous demands of scientific research and regulatory scrutiny.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. agilent.com [agilent.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 4-Hydroxybiphenyl using 4-Hydroxybiphenyl-d5 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the use of an internal standard (IS) is critical for achieving accurate and precise results. An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.

4-Hydroxybiphenyl-d5 is the deuterium-labeled analog of 4-hydroxybiphenyl and serves as an ideal internal standard for its quantification. Because it co-elutes with the unlabeled analyte and exhibits identical behavior during sample extraction and ionization, it effectively compensates for matrix effects, ion suppression or enhancement, and variations in sample recovery.[1][2] This application note provides a detailed protocol for the robust quantification of 4-hydroxybiphenyl in a biological matrix (plasma) using 4-Hydroxybiphenyl-d5 as an internal standard.

Principle

A fixed concentration of 4-Hydroxybiphenyl-d5 is added to an unknown plasma sample before protein precipitation. The sample is then processed, and the extract is analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both 4-hydroxybiphenyl (analyte) and 4-Hydroxybiphenyl-d5 (IS) in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the concentrations of prepared calibration standards. This ratio-based calculation corrects for procedural inconsistencies, ensuring high data reliability.

Experimental Protocols

Materials and Reagents

-

Analyte: 4-Hydroxybiphenyl (≥98% purity)

-

Internal Standard: 4-Hydroxybiphenyl-d5 (≥98% purity, ≥98% isotopic purity)

-

Solvents: LC-MS grade acetonitrile (B52724), methanol, and water

-

Acid: Formic acid (≥99%)

-

Matrix: Blank human plasma (or other relevant biological matrix)

Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-hydroxybiphenyl and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Hydroxybiphenyl-d5 and dissolve in 10 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 methanol/water to create calibration curve (CC) and quality control (QC) working solutions.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Aliquot 50 µL of the appropriate matrix (blank plasma for CCs and QCs, study samples for unknowns) into the labeled tubes.

-

For CC and QC samples, add 5 µL of the corresponding analyte working solution. For blank samples, add 5 µL of 50:50 methanol/water.

-

To every tube, add 20 µL of the Internal Standard Spiking Solution (100 ng/mL).

-

Vortex all tubes briefly to mix.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| LC System | Standard UHPLC/HPLC System |

| Column | Biphenyl Phase Column (e.g., Restek Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Volume | 5 µL |

| LC Gradient | Time (min) |

| 0.0 | |

| 4.0 | |

| 5.0 | |

| 5.1 | |

| 7.0 | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Source Temp. | 550°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Compound |

| 4-Hydroxybiphenyl (Quantifier) | |

| 4-Hydroxybiphenyl (Qualifier) | |

| 4-Hydroxybiphenyl-d5 (IS) |

Table 2: Representative Method Validation Performance

This table summarizes typical performance data for a validated bioanalytical method using the described protocol.

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| LLOQ Accuracy | 85% - 115% |

| LLOQ Precision (CV%) | < 20% |

| Intra-day Accuracy (QC Low, Mid, High) | 92.5% - 108.3% |

| Intra-day Precision (CV%) | ≤ 8.5% |

| Inter-day Accuracy (QC Low, Mid, High) | 94.1% - 105.7% |

| Inter-day Precision (CV%) | ≤ 9.2% |

| Matrix Effect (IS Normalized) | 0.95 - 1.07 |

| Recovery (%) | > 85% |

Mandatory Visualizations

Caption: Workflow for sample analysis using a deuterated internal standard.

Caption: Logical relationship of analyte and internal standard for accurate quantification.

References

Application Note: Quantitative Analysis of Biphenyl in Biological Matrices using 4-Hydroxybiphenyl-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl (B1667301) is a versatile organic compound utilized in a variety of industrial applications and is also a key structural motif in many pharmaceutical agents. Understanding its pharmacokinetic and metabolic profile is crucial for both drug development and toxicological assessment. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of biphenyl in biological matrices, such as human plasma and urine. The method employs a stable isotope-labeled internal standard, 4-Hydroxybiphenyl-d5, to ensure high accuracy and precision.[1]

Principle

The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard, 4-Hydroxybiphenyl-d5, which is chemically almost identical to the primary metabolite of biphenyl, 4-hydroxybiphenyl, is added to the biological sample at the beginning of the sample preparation process. The analyte (biphenyl and its metabolites) and the internal standard are then extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the analyte to the internal standard is used for quantification, which effectively compensates for variations in sample extraction, matrix effects, and instrument response.

Biphenyl Metabolism

In biological systems, biphenyl is primarily metabolized by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to form various hydroxylated biphenyls, with 4-hydroxybiphenyl being a major metabolite. These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) before excretion. Understanding this pathway is essential for comprehensive pharmacokinetic studies.[2]

References

Application Notes and Protocols for the Quantification of 4-Hydroxy Biphenyl in Biological Matrices using 4-Hydroxy Biphenyl-d5 for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic (PK) studies are a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate. The precise and accurate quantification of drugs and their metabolites in biological matrices is paramount for generating reliable PK data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.

A key challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and the potential for matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory agencies.[1][2] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H).

This application note provides a detailed protocol for the quantitative analysis of 4-Hydroxy biphenyl (B1667301) in plasma samples using 4-Hydroxy biphenyl-d5 as an internal standard. This compound co-elutes with the unlabeled analyte, experiencing the same extraction inefficiencies and matrix effects, thereby providing a reliable means of normalization and ensuring high-quality, reproducible data for pharmacokinetic analysis.[3][4]

Principle of Deuterated Internal Standards

The fundamental advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, 4-Hydroxy biphenyl.[5] This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization.[3] However, due to the mass difference, they are distinguishable by the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, variations in sample handling and instrument response can be effectively corrected, leading to significantly improved accuracy and precision of the quantitative results.[4]

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of 4-Hydroxy biphenyl in plasma. The following protocol is adapted from validated methods for structurally similar analytes, such as 4'-hydroxyphenyl carvedilol, and serves as a robust starting point for method development and validation.

Materials and Reagents

-

4-Hydroxy biphenyl reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy biphenyl and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxy biphenyl stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC standards and quality control (QC) samples at low, medium, and high concentrations. A typical calibration curve range is 0.1 - 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)

-

To 200 µL of plasma sample (CC, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).